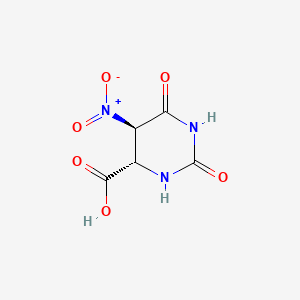![molecular formula C16H13ClO4 B590928 1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone CAS No. 259149-65-0](/img/structure/B590928.png)
1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone is a chemical compound with the molecular formula C16H13ClO4 and a molar mass of 304.73 g/mol . This compound is often used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes a benzodioxole ring and a chloroethoxyphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide (NBS).
Introduction of the Chloroethoxyphenyl Group: The chloroethoxyphenyl group is introduced via a palladium-catalyzed amination reaction using catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as the ligands.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloroethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and studies related to proteomics.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It may be used in the development of new materials and chemical products.
作用机制
The mechanism of action of 1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its potential to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . The compound may also interact with enzymes and proteins involved in cellular signaling pathways, leading to its biological effects.
相似化合物的比较
Similar Compounds
1,3-Benzodioxol-5-yl-indoles: These compounds share the benzodioxole ring structure and have been studied for their anticancer properties.
Benzodioxole Derivatives: Other derivatives of benzodioxole have been explored for their biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2-chloroethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c17-7-8-19-13-4-1-11(2-5-13)16(18)12-3-6-14-15(9-12)21-10-20-14/h1-6,9H,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWQOWZXSUGBIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=C(C=C3)OCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
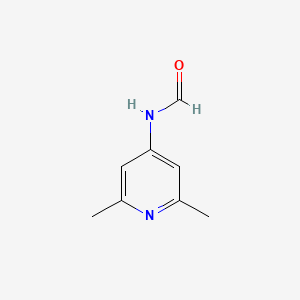
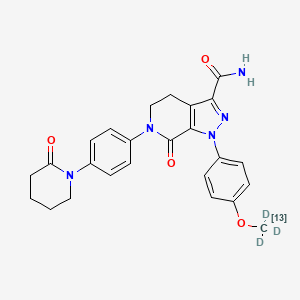
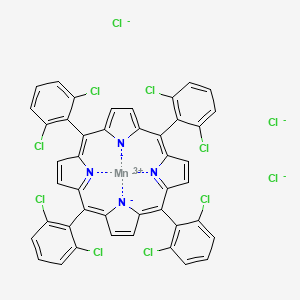
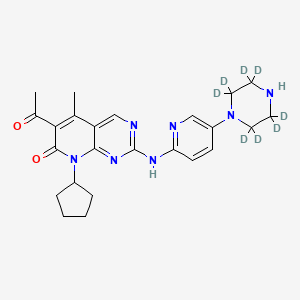
![7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline](/img/structure/B590853.png)
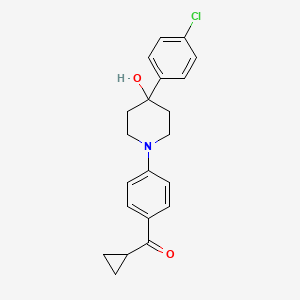
![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)

![3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate](/img/structure/B590858.png)
![(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B590862.png)
